Bicyclo[2.2.2]octane-2-carbonitrile
Overview
Description
“Bicyclo[2.2.2]octane-2-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.2.2]octanes . It is derived from the parent compound “Bicyclo[2.2.2]octane”, which has a molecular formula of C8H14 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One key step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process incorporates the 2-oxabicyclo[2.2.2]octane core into the structure of the compound .Molecular Structure Analysis
The molecular structure of “this compound” is based on the bicyclo[2.2.2]octane scaffold, which consists of a three-ring structure with eight carbon atoms . The carbonitrile group (-CN) is attached to the second carbon atom in the structure .Scientific Research Applications
Molecular Machines and Functional Materials
Bicyclo[2.2.2]octane derivatives, such as 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO), have been studied for their potential in the construction of functional materials and crystalline molecular machines. BIBCO rotors have been shown to exhibit ultra-fast rotational frequencies, making them some of the fastest engineered molecular machines to date. This research highlights the potential of halogen bonding in the design of amphidynamic artificial molecular machines, which could have implications for the development of new materials with unique dielectric properties (Lemouchi et al., 2011).
Synthesis of Chiral Diene Ligands
Bicyclo[2.2.2]octa-2,5-dienes have been used in the preparation of C2-symmetric ligands for use in asymmetric catalysis. These ligands, synthesized from bicyclo[2.2.2]octane-2,5-dione intermediates, have demonstrated high enantioselectivity and catalytic activity in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones (Otomaru et al., 2005).
Construction of Caged Skeletons
The bicyclo[3.2.1]octane skeleton, similar to bicyclo[2.2.2]octane, can be constructed through intramolecular alkylation of nitrile-side-chain-containing cyclohexanone derivatives. This methodology was applied in the total synthesis of 2-isocyanoallopupukeanane, demonstrating the utility of bicyclic structures in complex organic synthesis (Kato et al., 2022).
Charge Transfer in Functional Materials
Bicyclo[2.2.2]octane and its benzo-annulated derivatives have been studied for their charge transfer properties. Surprisingly, charge transfer rates measured did not show significant changes despite the variation in the number of bridge pi-systems. This finding suggests that the sigma-system of bicyclo[2.2.2]octane plays a dominant role in electron transfer, providing insights into the design of molecular electronic materials (Goldsmith et al., 2008).
Asymmetric Synthesis
Organocatalytic asymmetric formal cycloadditions using cyclohexenylidenemalononitriles and enals have been developed to construct chiral bicyclo[2.2.2]octanes. This approach offers a highly regio- and stereoselective method for creating bridged bicyclic architectures with high molecular complexity, demonstrating the versatility of bicyclic frameworks in asymmetric synthesis (Li et al., 2014).
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWILXGSWPUHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288072 | |
Record name | bicyclo[2.2.2]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-74-9 | |
Record name | NSC54011 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[2.2.2]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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